molecular formula C6H10IN3 B11743239 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine

5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11743239
M. Wt: 251.07 g/mol
InChI Key: RJCLUFGLWCPUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at position 5, an isopropyl group at position 1, and an amine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(propan-2-yl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized pyrazole derivatives.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the amine group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
  • 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the specific positioning of the iodine atom and the amine group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H10IN3

Molecular Weight

251.07 g/mol

IUPAC Name

5-iodo-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C6H10IN3/c1-4(2)10-5(7)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)

InChI Key

RJCLUFGLWCPUDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.